molecular formula C15H15BrN4S B2657546 Remodelin hydrobromide CAS No. 1622921-15-6; 949912-58-7

Remodelin hydrobromide

Cat. No.: B2657546
CAS No.: 1622921-15-6; 949912-58-7
M. Wt: 363.28
InChI Key: XNWBCMSPDCSWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remodelin hydrobromide is a potent inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes including stabilization of microtubules and regulation of gene expression. This compound has shown potential in correcting cell defects associated with progeria, improving nuclear shape, and reducing DNA damage . It has also been explored for its ability to inhibit hypoxia-inducible factors (HIFs), making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Remodelin hydrobromide involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route is proprietary, but it generally includes steps such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Remodelin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Remodelin hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Remodelin hydrobromide exerts its effects by inhibiting the activity of NAT10, a nucleolar N-acetyltransferase. This inhibition leads to the stabilization of microtubules and correction of nuclear shape defects. Additionally, this compound inhibits the expression of hypoxia-inducible factors (HIFs), which are involved in angiogenesis and tumor growth. By targeting these molecular pathways, this compound can reduce cell proliferation, migration, and invasion .

Comparison with Similar Compounds

Uniqueness of Remodelin Hydrobromide: this compound is unique due to its specific inhibition of NAT10 and its ability to correct nuclear shape defects associated with progeria. Unlike other similar compounds, this compound has shown significant potential in reducing DNA damage and improving cell health in aging-related diseases .

Properties

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBCMSPDCSWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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